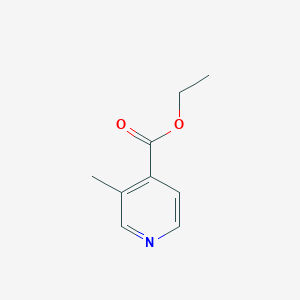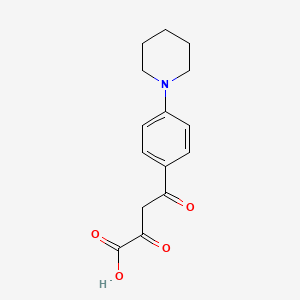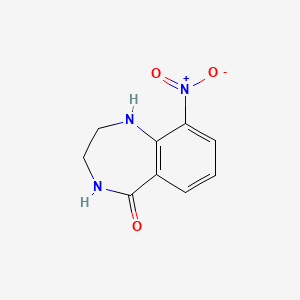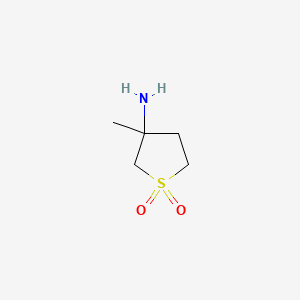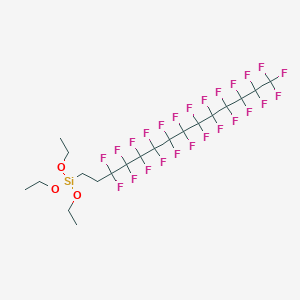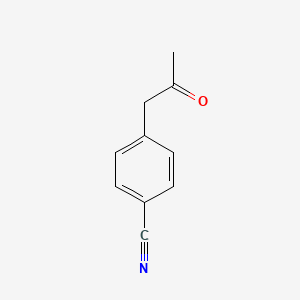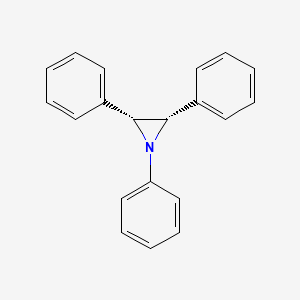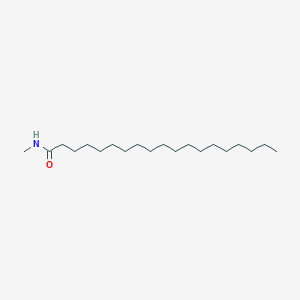![molecular formula C13H14N2O2S B1607977 Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate CAS No. 4766-56-7](/img/no-structure.png)
Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate, also known as EOC or Carbendazim, is a synthetic organic compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. EOC is commonly used as a fungicide in agriculture, but it also has potential applications in medical and biochemical research.
Mecanismo De Acción
The mechanism of action of Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate is not fully understood, but it is believed to work by inhibiting the synthesis of microtubules, which are essential for cell division. This leads to the disruption of cell growth and proliferation, ultimately resulting in cell death. Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate has also been shown to inhibit the activity of certain enzymes, which may contribute to its antifungal and antibacterial properties.
Biochemical and Physiological Effects:
Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various fungi, including Aspergillus, Fusarium, and Penicillium species. Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate has also been shown to have antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. In addition, Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate has been shown to have antiviral activity against several viruses, including human immunodeficiency virus (HIV) and herpes simplex virus (HSV).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate in lab experiments is its broad-spectrum activity against various microorganisms. This makes it a useful tool for researchers studying the mechanisms of microbial growth and proliferation. However, one limitation of using Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate is its potential toxicity to human cells. Careful control of dosage and exposure time is necessary to ensure that the results of experiments are not affected by cytotoxic effects.
Direcciones Futuras
There are several potential future directions for research involving Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate. One area of interest is the development of new drugs based on the chemical structure of Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate. Researchers are also investigating the use of Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate as a potential treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, there is ongoing research into the mechanisms of action of Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate, which may lead to the discovery of new targets for drug development.
Métodos De Síntesis
The synthesis of Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate involves the reaction of 2-aminobenzothiazole with ethyl carbamate in the presence of a catalyst such as zinc chloride. The resulting product is then treated with formaldehyde to form Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate. The synthesis of Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate is a complex process that requires careful control of reaction conditions to ensure high yield and purity.
Aplicaciones Científicas De Investigación
Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate has been extensively used in scientific research due to its unique chemical properties. It has been shown to possess antifungal, antibacterial, and antiviral properties, making it a potential candidate for the development of new drugs. Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate has also been shown to have antioxidant and anti-inflammatory properties, which may have applications in the treatment of various diseases.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate involves the reaction of 3-methylbenzothiophene-2-carbaldehyde with ethyl carbamate in the presence of a catalyst to form the desired product.", "Starting Materials": [ "3-methylbenzothiophene-2-carbaldehyde", "ethyl carbamate", "catalyst" ], "Reaction": [ "Step 1: Dissolve 3-methylbenzothiophene-2-carbaldehyde and ethyl carbamate in a suitable solvent.", "Step 2: Add a catalyst to the reaction mixture and stir at room temperature for several hours.", "Step 3: Heat the reaction mixture to reflux for several hours.", "Step 4: Cool the reaction mixture and filter the precipitated product.", "Step 5: Wash the product with a suitable solvent and dry under vacuum to obtain Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate." ] } | |
Número CAS |
4766-56-7 |
Nombre del producto |
Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate |
Fórmula molecular |
C13H14N2O2S |
Peso molecular |
262.33 g/mol |
Nombre IUPAC |
ethyl N-[(3-methyl-1-benzothiophen-2-yl)methylideneamino]carbamate |
InChI |
InChI=1S/C13H14N2O2S/c1-3-17-13(16)15-14-8-12-9(2)10-6-4-5-7-11(10)18-12/h4-8H,3H2,1-2H3,(H,15,16) |
Clave InChI |
FZXMLXRQTKTENM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NN=CC1=C(C2=CC=CC=C2S1)C |
SMILES canónico |
CCOC(=O)NN=CC1=C(C2=CC=CC=C2S1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





